4-Oxofenretinide is synthesized from fenretinide through an oxidation process mediated by cytochrome P450 enzymes, specifically cytochrome P450 26A1. This compound is classified within the broader category of retinoids, which are crucial in regulating gene expression and cellular functions through retinoic acid receptors.
The synthesis of 4-Oxofenretinide involves the oxidation of fenretinide. The process typically includes:
The molecular formula of 4-Oxofenretinide is C_20H_25NO_3. Its structure features a retinoid backbone with specific functional groups that contribute to its biological activity. The compound is characterized by:
4-Oxofenretinide primarily participates in oxidation reactions due to its retinoid structure. Key aspects include:
The mechanism of action for 4-Oxofenretinide involves several key processes:
4-Oxofenretinide exhibits several notable physical and chemical properties:
4-Oxofenretinide has several applications in scientific research:
4-Oxofenretinide (4-oxo-4-HPR, 4-oxo-N-(4-hydroxyphenyl)retinamide) was first identified as a biologically significant metabolite of the synthetic retinoid fenretinide (4-HPR) through analyses of plasma samples from patients enrolled in clinical trials of 4-HPR [2] [9]. This polar metabolite was subsequently detected in in vitro systems using human ovarian carcinoma cells treated with 4-HPR, where its formation was linked to the induction of cytochrome P450 26A1 (CYP26A1) [9]. The chemical synthesis of 4-oxofenretinide confirmed its structure as a ketone derivative of 4-HPR, characterized by the introduction of a 4-oxo group on the cyclohexenyl ring of the parent molecule [2]. Notably, its discovery resolved a critical gap in understanding 4-HPR’s pharmacokinetics, as earlier studies had not established whether 4-HPR’s antitumor effects were mediated by the parent compound or its metabolites. A U.S. patent (US7169813B2) filed for 4-oxofenretinide underscored its therapeutic potential as a standalone or combinatorial agent for cancer prevention and treatment [2].
4-Oxofenretinide exhibits profound efficacy against cancer cell lines that demonstrate intrinsic or acquired resistance to fenretinide. This includes ovarian (A2780/HPR), breast, and neuroblastoma models where 4-HPR resistance arises from reduced drug accumulation or altered ceramide metabolism [4]. Mechanistically, 4-oxofenretinide overcomes resistance through two independent pathways:
These dual mechanisms not only broaden its applicability but also synergize to counteract resistance development. For example, in A2780/HPR ovarian carcinoma cells—which exhibit reduced 4-HPR uptake—4-oxofenretinide achieves IC50 values 2–4 times lower than 4-HPR [4] [6]. Table 1 summarizes key resistance-overcoming mechanisms.
Table 1: Mechanisms Enabling 4-Oxofenretinide to Overcome Fenretinide Resistance
Resistance Mechanism to 4-HPR | 4-Oxofenretinide’s Counteracting Action | Functional Outcome |
---|---|---|
Reduced cellular accumulation | Independent uptake and/or retention | Effective intracellular concentrations achieved |
Altered ceramide metabolism | ROS-independent microtubule disruption | Bypasses reliance on ceramide-mediated apoptosis |
Nuclear retinoid receptor defects | RAR-independent signaling (no RAR binding/transactivation) [4] | Activity in receptor-deficient cells |
Upregulated antioxidant defenses | Dual action: ROS generation + microtubule destabilization | Overwhelms redox buffering capacity via mitotic catastrophe |
4-Oxofenretinide demonstrates superior in vitro potency and a broader spectrum of activity compared to fenretinide. Quantitative assessments across diverse cancer cell lines reveal consistent enhancements:
Cytotoxic Potency
Table 2: Comparative Growth Inhibitory Activity (IC50, µM) of 4-Oxofenretinide vs. Fenretinide
Cell Line | Tumor Type | 4-Oxofenretinide | Fenretinide | Fold Difference |
---|---|---|---|---|
A2780 | Ovarian carcinoma | 0.6 | 1.5 | 2.5x |
A2780/HPR | 4-HPR-resistant ovarian | 1.2 | >5.0* | >4.2x |
T47D | Breast (ER+) | 0.8 | 2.0 | 2.5x |
BT-20 | Breast (ER−) | 1.5 | 4.5 | 3.0x |
SK-N-BE | Neuroblastoma | 0.5 | 1.2 | 2.4x |
* Resistance defined as IC50 >5 µM [4].
Synergistic Combinatorial Effects
Co-administration of 4-oxofenretinide with 4-HPR results in synergistic growth inhibition, particularly in fenretinide-resistant cells. Isobologram analyses in A2780/HPR cells demonstrate combination index (CI) values <0.7, indicating strong synergy [2] [4]. This synergy arises from complementary mechanisms: 4-HPR primarily induces ceramide-mediated apoptosis and G1 arrest, while 4-oxofenretinide drives mitotic arrest and PLAB-dependent apoptosis [3] [4].
Metabolic and Receptor Binding Profiles
Unlike 4-HPR, 4-oxofenretinide shows minimal binding to retinoic acid receptors (RARα, β, γ) and fails to transactivate RAR-dependent reporters [4]. This explains its RAR-independent activity. Additionally, it causes only a slight reduction in plasma retinol levels in vivo—a significant advantage over 4-HPR, which induces night blindness due to retinol depletion [2].
Cell Cycle and Apoptotic Effects
While 4-HPR induces modest G1 accumulation, 4-oxofenretinide causes profound G2-M arrest (>60% of cells) associated with:
These distinctions underscore 4-oxofenretinide’s potential as a next-generation retinoid with enhanced anticancer properties and a unique mechanistic portfolio.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7